molecular formula C13H8ClF3O2S B1333968 (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride CAS No. 524046-23-9

(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride

Cat. No. B1333968
CAS RN: 524046-23-9
M. Wt: 320.71 g/mol
InChI Key: ULTGKXKNKRJOHG-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride (TFPSC) is an important synthetic intermediate in organic chemistry. As a sulfonylchloride, it is a versatile reagent used in a variety of chemical transformations, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TFPSC is also used as a catalyst in a variety of reactions, including the synthesis of a variety of heterocyclic compounds. In addition, TFPSC is used as a reagent in the synthesis of a variety of organosilicon compounds.

Scientific Research Applications

Photoredox Catalyst-Free S-Trifluoromethylation

Trifluoromethyl phenyl sulfone, a derivative of (4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride, can act as a trifluoromethyl radical precursor in photoredox catalyst-free conditions. This application is significant in S-trifluoromethylation of thiophenols, achieved under visible light irradiation without requiring additional photoredox catalysts (Wei et al., 2022).

Synthesis of Sulfur(VI) Fluorides

The synthesis of sulfur(VI) fluorides, crucial in various chemical processes, can be facilitated using derivatives of this compound. This involves the introduction of crystalline, shelf-stable reagents that aid in the synthesis of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou et al., 2018).

Application in Radioactive Waste Management

Phenyl trifluoromethyl sulfone, related to this compound, is used in the HCCD/PEG process for isolating cesium and strontium from highly radioactive raffinate waste. This compound's thermal stability under high temperatures and pressurized conditions is critical for its application in nuclear waste management (Sinha et al., 2011).

Electrophilic Trifluoromethylating Agents

Compounds derived from this compound can serve as electrophilic trifluoromethylating agents. These agents, stable and conveniently prepared, can react under mild conditions with various aromatic rings to produce trifluoromethylated compounds. This application is significant in synthetic chemistry for the modification of organic compounds (Yang et al., 1998).

Insecticidal Activity

Derivatives of this compound have been studied for their potential as insecticidal agents. The GABA-gated chloride channel is a proposed target for these compounds, highlighting their relevance in the development of new insecticides (Cole et al., 1993).

PVT Properties in Alternate Solvents

Phenyl trifluoromethyl sulfone, a derivative, has been proposed as an alternative to nitrobenzene in certain processes due to its favorable physical properties. Its PVT properties and vapor pressure have been studied extensively, which is crucial in its application as a solvent in various chemical processes (Kumar et al., 2011).

Trifluoromethylation in Organic Synthesis

Trifluoromethylcopper species generated from phenyl trifluoromethyl sulfoxide, a related compound, can be used in trifluoromethylations of aryl iodides and activated aryl bromides. This application is important in the field of organic synthesis, providing a method for adding trifluoromethyl groups to various substrates (Li et al., 2015).

Mechanism of Action

The mechanism of action for “(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride” is not available .

Safety and Hazards

The safety information for “(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride” indicates that it is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310, which advise wearing protective gloves/clothing, rinsing cautiously with water in case of contact with eyes, and immediately calling a poison center or doctor if you feel unwell .

Biochemical Analysis

Biochemical Properties

(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making this compound a valuable tool in studying protein function and enzyme activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial regulators of cell signaling. Additionally, this compound can affect gene expression by modifying transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of target proteins. The sulfonyl chloride group in the compound reacts with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. This reaction results in the formation of stable sulfonamide or sulfonyl-thioether bonds, leading to changes in protein structure and function. These modifications can inhibit or activate enzymes, alter protein-protein interactions, and affect cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade in the presence of moisture or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, resulting in additional biochemical modifications. The compound’s effects on metabolic flux and metabolite levels depend on the specific enzymes and pathways involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The compound’s activity and function can be influenced by its localization within these subcellular structures .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTGKXKNKRJOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395491
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

524046-23-9
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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